molecular formula C22H28N6O2S B2728382 2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941942-04-7

2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2728382
CAS No.: 941942-04-7
M. Wt: 440.57
InChI Key: KWJHYOPWSPYXPP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H28N6O2S and its molecular weight is 440.57. The purity is usually 95%.
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Scientific Research Applications

HPLC Method Development for Anticonvulsant Drug Candidates

A novel anticonvulsant drug candidate, referred to as "Epimidin," has been the subject of research focusing on the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining related substances in potential active pharmaceutical ingredients. This method employs gradient elution on an ACE C18 column, using a mobile phase composed of methanol and a phosphate buffer solution. The study validated the method according to the International Council for Harmonisation (ICH) guidelines, including stability assessments under various stress conditions like high temperature, strong acids and bases, and oxidizing agents. The findings revealed that Epimidin is susceptible to degradation under these conditions, leading to the formation of unidentified impurities (Severina et al., 2021).

Anticancer Potential of Pyrazolo[3,4-d]pyrimidin-1-yl Acetamide Derivatives

Research into the anticancer properties of derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide has been conducted, focusing on the synthesis of compounds with various aryloxy groups attached to the pyrimidine ring. These compounds were tested against 60 cancer cell lines, revealing that one compound in particular exhibited significant growth inhibition against eight cancer cell lines. This study highlights the potential of these derivatives in the development of new anticancer agents (Al-Sanea et al., 2020).

Analgesic and Anti-inflammatory Properties of Pyrazolo[3,4-d]pyrimidin Derivatives

A study on the synthesis of novel derivatives from visnagenone–ethylacetate and khellinone–ethylacetate, reacting with 6-aminothiouracil, resulted in compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These activities were measured against standard drugs, showing that certain derivatives had high COX-2 selectivity indices and protection percentages, indicating their potential as therapeutic agents for conditions involving COX-2 overexpression (Abu‐Hashem et al., 2020).

Exploration of Pyridine Derivatives for Analgesic and Antiparkinsonian Activities

Another noteworthy research endeavor involved the synthesis of a series of pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine. These derivatives were tested for their analgesic and antiparkinsonian activities, showing promising results comparable to known drugs like Valdecoxib and Benzatropine. This study underscores the therapeutic potential of these compounds for managing pain and Parkinson's disease symptoms (Amr et al., 2008).

ACAT-1 Inhibition for Potential Therapeutic Applications

Research on 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) identified it as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This compound exhibited significant selectivity for ACAT-1 over ACAT-2, enhancing its aqueous solubility and oral absorption. The findings suggest K-604's potential for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2S/c1-30-17-8-6-16(7-9-17)14-19(29)23-10-13-28-21-18(15-24-28)20(25-22(26-21)31-2)27-11-4-3-5-12-27/h6-9,15H,3-5,10-14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJHYOPWSPYXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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